3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound with a complex structure that includes a benzoyl group, an azetidine ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of azetidine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: 3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid.
Scientific Research Applications
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound’s benzoyl group can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the azetidine ring and tert-butyl ester.
2-Methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the azetidine ring and tert-butyl ester.
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid: Similar structure but without the tert-butyl ester.
Uniqueness
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a methoxybenzoyl group, an azetidine ring, and a tert-butyl ester.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxybenzoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-11(10-17)14(18)12-7-5-6-8-13(12)20-4/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
NPQIAUANEISGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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